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Compound Focus: Theliatinib

CAS No.: 1353644-70-8

Cat. No.: S545157

Theliatinib (HMPL-309) is an ATP-competitive tyrosine kinase inhibitor designed to target the Epidermal
Growth Factor Receptor (EGFR). Its high selectivity means it has minimal off-target interactions with a

broad range of other kinases, which is a key advantage for both its efficacy and potential safety profile [1]

[2] [3].

The table below summarizes the core quantitative data on theliatinib's potency and selectivity.

. Context &
Assay Type Target Metric Value .
Comparison

Enzyme WT EGFR Ki (ATP- 0.05 nM 7x more potent than
Assay (Cell- competitive) erlotinib/gefitinib [2] [3].
free)
Enzyme WT EGFR ICso 3nM
Assay (Cell-
free)
Enzyme EGFR T790M/L858R ICso 22 nM
Assay (Cell- Mutant
free)
Cellular Assay EGF-stimulated EGFR ICso 0.007 uM

phosphorylation (A431

cells)
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. Context &
Assay Type Target Metric Value .
Comparison
Selectivity Panel of 72 other kinases  Selectivity 50-fold Demonstrates a clean
Profiling greater for off-target profile [3].
EGFR

Detailed Experimental Protocols

The key data on theliatinib's selectivity and efficacy were generated through the following standardized

experimental methods.

In Vitro Kinase Assays

e Purpose: To measure the direct binding affinity and inhibitory potency of theliatinib against purified
EGFR enzyme and other kinases.
¢ Methodology:
o Enzyme Kinetics: The inhibition constant (Ki) was determined by testing theliatinib against
wild-type EGFR kinase domain with varying concentrations of ATP. The low Ki value confirms it
is a potent, ATP-competitive inhibitor [2].
o ICso Profiling: Theliatinib was tested against a panel of 72 kinases at a single concentration to
determine its selectivity. The ICso (half-maximal inhibitory concentration) was then calculated for
key targets like EGFR and its mutants [3].

Cellular Target Engagement and Efficacy

e Purpose: To confirm that theliatinib engages its target and inhibits EGFR signaling in a live-cell
environment.
¢ Methodology:
o EGFR Phosphorylation Assay: A431 cells (an EGFR-overexpressing line) were stimulated
with EGF and treated with a concentration gradient of theliatinib. The level of phosphorylated
EGFR was measured to calculate the cellular ICso [3].
o Cell Viability Assay (CCK-8): A431, H292, and FaDu cells were treated with theliatinib for 48
hours. Cell survival was quantified using a CCK-8 solution, which measures metabolic activity,
to determine the compound's anti-proliferative effects [3].
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In Vivo Efficacy Models

e Purpose: To evaluate the anti-tumor activity of theliatinib in a model that closely mimics human
cancer.
¢ Methodology:
o Patient-Derived Xenograft (PDX) Models: Fresh tumor samples from Chinese patients with
esophageal squamous cell carcinoma (ESCC) were implanted into immunodeficient NOD-SCID
mice. Theliatinib was administered orally at 15 mg/kg/day, and tumor growth was monitored [1]
[2].
o Biomarker Correlation: Tumor response was correlated with EGFR expression levels
(measured by IHC H-score) and genetic alterations (e.g., EGFR amplification, PI3KCA
mutations) from the original patient sample [1].

Theliatinib's Efficacy in Context

Theliatinib's high selectivity translates to potent anti-tumor activity, particularly in specific patient

populations. The diagram below illustrates the key findings from the in vivo PDX model study.
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The key insights from this research are:

¢ Predictors of Strong Response: Theliatinib showed the strongest antitumor activity in PDX models
with high EGFR protein expression. Remarkable tumor regression was observed in two models that
had both EGFR protein overexpression and gene amplification [1] [2].

¢ Resistance Mechanisms: The efficacy of theliatinib was diminished in models that had high EGFR
expression but also harbored a PIK3CA mutation or FGFR1 overexpression. This suggests that co-
activation of these parallel signaling pathways can serve as a resistance mechanism [1] [2].

Interpretation for Research and Development

For researchers in the field, the data indicates that:
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¢ Theliatinib fills a specific niche. Its high potency and selectivity for wild-type EGFR make it a
compelling candidate for treating EGFR-driven solid tumors, particularly those with EGFR
overexpression or gene amplification, rather than classic EGFR mutations seen in lung cancer [1] [3].

¢ Patient selection is critical. The pre-clinical data strongly supports biomarker-driven development.
The efficacy of theliatinib is most pronounced in tumors with high EGFR expression (IHC H-score >
200) and without concurrent PI3BKCA mutations or FGFR1 overexpression [1].

¢ It has a distinct profile from earlier EGFR TKIs. Theliatinib's superior biochemical potency and
unique chemical structure that leads to stronger binding affinity could potentially result in better target
engagement and efficacy in selected populations compared to erlotinib or gefitinib [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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